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Compound Name: 4-Iodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The isoxazole ring is a prominent heterocyclic scaffold found in numerous pharmaceuticals and

biologically active compounds. Its unique electronic properties and ability to participate in

hydrogen bonding make it a valuable pharmacophore in drug design. The functionalization of

the isoxazole core is crucial for modulating the physicochemical and pharmacological

properties of these molecules. Palladium-catalyzed cross-coupling reactions have become

indispensable tools in modern organic synthesis for constructing carbon-carbon (C-C) and

carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1][2]

This application note provides a detailed overview and experimental protocols for the

palladium-catalyzed cross-coupling of 4-iodo-5-methyl-3-phenylisoxazole, a key intermediate

for synthesizing novel isoxazole derivatives. We will focus on Suzuki-Miyaura, Sonogashira,

and Heck couplings, which are among the most robust and widely used methods for this

purpose.

Application Notes & Data Summary
The 4-position of the isoxazole ring is readily functionalized via palladium-catalyzed cross-

coupling reactions. The starting material, 4-iodo-5-methyl-3-phenylisoxazole, can be

effectively coupled with a variety of partners including boronic acids, terminal alkynes, and
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alkenes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high

yields and reaction efficiency.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling

an organoboron compound with an organohalide.[3][4] For 4-iodo-5-methyl-3-
phenylisoxazole, this reaction allows for the introduction of various aryl and heteroaryl

substituents.

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-5-methyl-3-phenylisoxazole with Arylboronic

Acids

Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base
(equiv.)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₂Cl₂

(2.75)

NaHCO₃

(3.0)

DME/H₂

O
80 18 84

2

4-

Tolylboro

nic acid

Pd(PPh₃)

₂Cl₂

(2.75)

NaHCO₃

(3.0)

DME/H₂

O
80 18 80

3

4-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₂Cl₂

(2.75)

NaHCO₃

(3.0)

DME/H₂

O
80 18 85

4

4-

Pyridylbo

ronic acid

Pd(PPh₃)

₂Cl₂

(2.75)

NaHCO₃

(3.0)

DME/H₂

O
80 18 96

5

3-

Pyridylbo

ronic acid

Pd(PPh₃)

₂Cl₂

(2.75)

NaHCO₃

(3.0)

DME/H₂

O
80 18 49
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Data is representative of similar 4-iodoisoxazole systems and provides a strong baseline for 4-
iodo-5-methyl-3-phenylisoxazole.

2. Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between

aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-

catalyst.[5][6] This reaction enables the synthesis of 4-alkynylisoxazole derivatives.

Table 2: Sonogashira Coupling of 4-Iodo-5-methyl-3-phenylisoxazole with Terminal Alkynes

Entry Alkyne
Cataly
st
(mol%)

Co-
catalys
t
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Phenyla

cetylen

e

Pd(PPh

₃)₂Cl₂

(5)

CuI (10)
Et₃N

(2.0)
Toluene 60 12 98[7]

2

1-

Heptyn

e

Pd(PPh

₃)₂Cl₂

(5)

CuI (10)
Et₃N

(2.0)
Toluene 60 12 95[7]

3

(Trimet

hylsilyl)

acetyle

ne

Pd(PPh

₃)₂Cl₂

(5)

CuI (10)
Et₃N

(2.0)
Toluene 60 12 96[7]

4

3-

Butyn-

1-ol

Pd(PPh

₃)₂Cl₂

(5)

CuI (10)
Et₃N

(2.0)
Toluene 60 12 87[7]

Yields are based on studies with various 3,5-disubstituted-4-iodoisoxazoles and are expected

to be high for the title compound.[7]

3. Heck Coupling
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The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a

substituted alkene.[8][9] This allows for the introduction of vinyl groups at the 4-position of the

isoxazole ring.

Table 3: Heck Coupling of 4-Iodo-5-methyl-3-phenylisoxazole with Alkenes

Entry Alkene
Cataly
st
(mol%)

Base
(equiv.
)

Additiv
e
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
n-Butyl

acrylate

Pd(PPh

₃)₂Cl₂

(2.0)

K₂CO₃

(2.5)

N(Bu)₄

Br (1.0)
DMF 60 16 98

2 Styrene

Pd(PPh

₃)₂Cl₂

(2.0)

K₂CO₃

(2.5)

N(Bu)₄

Br (1.0)
DMF 60 16 85

3

Methyl

vinyl

ketone

Pd(PPh

₃)₂Cl₂

(2.0)

K₂CO₃

(2.5)

N(Bu)₄

Br (1.0)
DMF 60 16 58

Data is representative of a similar 3-ethoxy-4-iodo-5-methylisoxazole system.

Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All

reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE),

including safety glasses, lab coat, and gloves, must be worn. Reactions involving palladium

catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or

Argon).

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling

Reaction Setup: To a flame-dried Schlenk flask, add 4-iodo-5-methyl-3-phenylisoxazole
(1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as NaHCO₃ or
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K₂CO₃ (2.0-3.0 equiv.).

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (2-5 mol%), to the

flask.

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas

(Argon or Nitrogen) three times.[10]

Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,2-dimethoxyethane

(DME) and water, typically 4:1) via syringe.

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with

vigorous stirring.[10]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water

and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Protocol 2: General Procedure for Sonogashira
Coupling

Reaction Setup: To a flame-dried Schlenk flask, add 4-iodo-5-methyl-3-phenylisoxazole
(1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), and the copper(I) co-

catalyst (e.g., CuI (5-10 mol%)).[7]

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or

Nitrogen) three times.

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or DMF),

followed by an amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv.). Finally,

add the terminal alkyne (1.1-1.5 equiv.) via syringe.[5]
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Reaction: Stir the reaction mixture at the appropriate temperature (can range from room

temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-

MS.[7]

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl

acetate and filter through a pad of Celite to remove the catalyst residues.

Extraction: Wash the filtrate with water and then with brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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